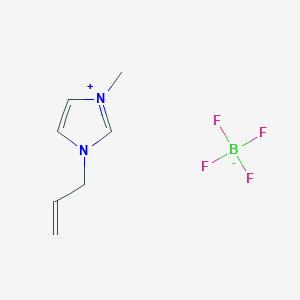

1-Allyl-3-methylimidazolium tetrafluoroborate

描述

属性

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPHDVUJHZMMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Allyl-3-methylimidazolium Tetrafluoroborate ([AMIM][BF4])

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-3-methylimidazolium tetrafluoroborate, denoted as [AMIM][BF4], is a prominent member of the ionic liquid (IL) family. These materials, composed entirely of ions and existing in a liquid state below 100°C, have garnered significant attention for their unique physicochemical properties. [AMIM][BF4] features an imidazolium-based cation with an allyl functional group and a tetrafluoroborate anion.[1] This distinct molecular structure imparts a unique combination of low viscosity, high ionic conductivity, a wide electrochemical window, and versatile solvation capabilities, making it a compound of interest across various scientific and industrial domains.[1][2]

The presence of the allyl group is particularly noteworthy as it enhances reactivity and electrochemical stability compared to its saturated alkyl counterparts.[3] This functional group opens avenues for polymerization and other chemical modifications, expanding its utility. This guide provides an in-depth exploration of the core physical properties of [AMIM][BF4], its synthesis, and its applications, with a particular focus on its relevance to research and drug development.

Physicochemical Properties of [AMIM][BF4]

The utility of [AMIM][BF4] in various applications is fundamentally dictated by its physical properties. A summary of these key characteristics is presented below, followed by a more detailed discussion.

| Property | Value | Source(s) |

| Molecular Formula | C7H11BF4N2 | [2][4][5] |

| Molecular Weight | 209.98 g/mol | [2][4] |

| Appearance | Colorless to pale yellow, viscous liquid | [6] |

| Melting Point | -20°C | [2] |

| Density | 1.11–1.49 g/cm³ (temperature-dependent) | [3] |

| Viscosity | 18 cP at 25°C | [3] |

| Thermal Stability | Decomposition temperature typically exceeding 300°C | [3] |

| Ionic Conductivity | 8.87–17.0 mS/cm at 30°C | [3] |

Density and Viscosity

The density of [AMIM][BF4] varies with temperature, a crucial consideration for process design and fluid dynamics modeling.[3] Its viscosity of 18 cP at 25°C is relatively low for an ionic liquid, which is advantageous for applications requiring efficient mass transfer.[3] The moderate viscosity is a direct consequence of its molecular structure.[1]

Thermal Stability

[AMIM][BF4] exhibits high thermal stability, with decomposition temperatures generally above 300°C.[3] However, it is important to note that the presence of impurities, such as halides from the synthesis process, can significantly lower this decomposition temperature.[3] The thermal decomposition of similar imidazolium tetrafluoroborate ionic liquids has been studied, revealing complex degradation pathways.[7][8][9][10]

Solubility

A key feature of [AMIM][BF4] is its excellent solubility for a wide range of organic and inorganic compounds.[3] This property is central to its use as a solvent in organic synthesis and extraction processes.[3] Its ability to dissolve hydrophobic drugs is a particularly active area of research in drug delivery systems.[3]

Synthesis and Purification

The synthesis of 1-Allyl-3-methylimidazolium tetrafluoroborate is typically a two-step process. The logical flow of this synthesis is outlined in the diagram below.

Caption: Synthesis workflow for 1-Allyl-3-methylimidazolium tetrafluoroborate.

Experimental Protocol: Synthesis of [AMIM][BF4]

The following protocol is a generalized procedure based on established methods for the synthesis of imidazolium-based ionic liquids.[3][6]

Part 1: Quaternization

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of allyl bromide. The reaction is typically performed in a suitable solvent or neat.

-

Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

-

Once the reaction is complete, the resulting 1-allyl-3-methylimidazolium bromide ([AMIM]Br) is often a viscous liquid or a solid. It can be washed with a solvent like ethyl acetate to remove unreacted starting materials.

Part 2: Anion Exchange

-

Dissolve the synthesized [AMIM]Br in a suitable solvent, such as water or acetone.[3]

-

In a separate vessel, prepare a solution of sodium tetrafluoroborate (NaBF₄) in the same solvent.

-

Slowly add the NaBF₄ solution to the [AMIM]Br solution with vigorous stirring. A precipitation of the less soluble salt (in this case, often NaBr) may be observed.

-

Continue stirring for several hours to ensure complete anion exchange.

Part 3: Purification

-

Remove the precipitated sodium bromide by filtration.

-

The filtrate, containing the [AMIM][BF4], is then subjected to a purification process to remove residual halide ions and other impurities. This is critical as halide impurities can negatively impact the electrochemical performance and thermal stability of the ionic liquid.[3]

-

Purification typically involves repeated washing with a solvent in which [AMIM][BF4] is immiscible but the impurities are soluble (e.g., ethyl acetate).[3]

-

The final step is the removal of any residual solvent and water under high vacuum. The purity of the final product should be verified using analytical techniques such as NMR and mass spectrometry.

Applications in Research and Drug Development

The unique properties of [AMIM][BF4] have led to its investigation in a multitude of applications, including several that are highly relevant to the pharmaceutical and life sciences sectors.

As a Solvent and Catalyst in Organic Synthesis

[AMIM][BF4] is a versatile solvent and catalyst for a variety of organic reactions, including alkylation, acylation, and polymerization.[3] Its ability to dissolve a wide range of reactants and stabilize reaction intermediates can lead to enhanced reaction rates and selectivities.

Drug Delivery Systems

A significant area of interest is the use of [AMIM][BF4] in drug delivery systems.[3] Its capacity to solubilize hydrophobic drugs can potentially enhance their bioavailability and therapeutic efficacy.[3] Ionic liquids are being explored as carriers to improve the delivery of active pharmaceutical ingredients to their target sites.[3]

Enzyme Reactions and Protein Stabilization

Research has shown that [AMIM][BF4] can create a suitable microenvironment for enzymatic reactions, in some cases enhancing enzyme activity where traditional solvents are ineffective.[3] Furthermore, its ability to stabilize proteins is crucial for maintaining their function and improving reaction kinetics.[3]

Biological Activity and Cellular Effects

Studies have indicated that [AMIM][BF4] can influence cell viability and metabolic activity.[3] For instance, some ionic liquids have been shown to induce apoptosis in certain cancer cell lines, suggesting potential therapeutic applications.[3] However, the toxicity of [AMIM][BF4] is concentration and exposure-time dependent, necessitating careful evaluation for any biological application.[3]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-Allyl-3-methylimidazolium tetrafluoroborate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses with side-shields, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area to avoid inhalation of any potential vapors.[11] Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

In Case of Contact:

-

Eyes: Causes serious eye irritation.[11][12] Immediately flush with plenty of water for at least 15 minutes and seek medical advice.[11][12]

-

Skin: May cause skin irritation. Wash off immediately with plenty of soap and water.[12]

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[12]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Conclusion

1-Allyl-3-methylimidazolium tetrafluoroborate is a versatile ionic liquid with a compelling set of physical properties that make it a valuable tool for researchers, scientists, and drug development professionals. Its low viscosity, high thermal stability, and excellent solvation capabilities, combined with the reactive allyl functionality, open up a wide range of applications from organic synthesis to advanced drug delivery systems. A thorough understanding of its properties, synthesis, and handling is essential for harnessing its full potential in a safe and effective manner.

References

- 1-Allyl-3-methylimidazolium Tetrafluorobor

-

1-Allyl-3-methylimidazolium tetrafluoroborate | C7H11BF4N2 | CID 87102010 - PubChem. (URL: [Link])

-

Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to - White Rose Research Online. (URL: [Link])

-

Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - - Nottingham ePrints. (URL: [Link])

-

Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - PubMed. (URL: [Link])

-

Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (URL: [Link])

-

CAS 851606-63-8 1-Allyl-3-methylimidazolium tetrafluoroborate - Ionic Liquids. (URL: [Link])

-

Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives - CORE. (URL: [Link])

-

Physical and electrochemical properties of 1-alkyl-3-methylimidazolium tetrafluoroborate for electrolyte | Request PDF - ResearchGate. (URL: [Link])

-

Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC - NIH. (URL: [Link])

-

Properties of 1-ethyl-3-methylimidazolium tetrafluoroborate mixtures - ResearchGate. (URL: [Link])

-

Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents | Request PDF - ResearchGate. (URL: [Link])

-

Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate - ResearchGate. (URL: [Link])

-

1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−) - Organic Syntheses Procedure. (URL: [Link])

-

1-Butyl-3-methylimidazolium tetrafluoroborate | C8H15BF4N2 | CID 2734178 - PubChem. (URL: [Link])

-

Physical Properties of 1-Butyl-3-methylimidazolium Tetrafluoroborate/N-Methyl-2-pyrrolidone Mixtures and the Solubility of CO2 in the System at Elevated Pressures - ResearchGate. (URL: [Link])

-

Scheme 1. Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs. - ResearchGate. (URL: [Link])

-

SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar. (URL: [Link])

-

Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - MDPI. (URL: [Link])

-

Journal of Advanced Scientific Research IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRA. (URL: [Link])

-

Ionic Liquid-Based Materials for Biomedical Applications - PMC - NIH. (URL: [Link])

-

1-alkyl-3-methylimidazolium tetrafluoroborate as an alternative mobile phase additives for determination of haloperidol in pharmaceutical formulation by HPTLC UV densitometric method - ResearchGate. (URL: [Link])

-

1-ethyl-3-methylimidazolium tetrafluoroborate--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids. (URL: [Link])

-

1-Ethyl-3-methylimidazolium tetrafluoroborate, ≥97.0% (HPLC/T) - Otto Chemie Pvt. Ltd.. (URL: [Link])

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. 1-Allyl-3-methylimidazolium tetrafluoroborate | C7H11BF4N2 | CID 87102010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 5. 1-Allyl-3-methyl-3-imidazolium Tetrafluoroborate 95.00% | CAS: 851606-63-8 | AChemBlock [achemblock.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - Nottingham ePrints [eprints.nottingham.ac.uk]

- 9. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iolitec.de [iolitec.de]

- 12. fishersci.com [fishersci.com]

Introduction: The Unique Profile of an Allyl-Functionalized Ionic Liquid

An In-Depth Technical Guide to 1-Allyl-3-methylimidazolium Tetrafluoroborate ([AMIM][BF₄])

Ionic liquids (ILs) represent a fascinating class of materials, defined as salts with melting points below 100°C.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them "green" alternatives to volatile organic solvents.[1] Within this class, 1-allyl-3-methylimidazolium tetrafluoroborate, commonly abbreviated as [AMIM][BF₄], stands out. It is an allyl-functionalized imidazolium ionic liquid valued for its distinct combination of a reactive allyl group on the cation and a stable, weakly coordinating tetrafluoroborate anion.[2] This guide provides a detailed exploration of the chemical structure and formula of [AMIM][BF₄], offering insights into how its molecular architecture dictates its properties and applications for researchers in chemistry and drug development.

Part 1: Molecular Identity and Physicochemical Properties

The fundamental identity of [AMIM][BF₄] is established by its chemical formula and molecular weight. These identifiers are crucial for stoichiometric calculations, analytical characterization, and regulatory compliance.

The physical properties of [AMIM][BF₄] are a direct consequence of its ionic structure, influencing its behavior as a solvent, electrolyte, or catalyst. The interplay between the bulky, asymmetric cation and the inorganic anion results in a disordered packing that frustrates crystallization, leading to a low melting point.

| Property | Value | Source(s) |

| Melting Point | -20°C | [2] |

| Density | 1.11–1.49 g/cm³ (temperature dependent) | [2] |

| Viscosity | 18 cP (at 25°C) | [2] |

| Ionic Conductivity | 8.87–17.0 mS/cm (at 30°C) | [2] |

| Decomposition Temp. | > 300°C | [2][6] |

Part 2: Structural Elucidation

The properties and reactivity of [AMIM][BF₄] are best understood by dissecting its constituent ions: the 1-allyl-3-methylimidazolium ([AMIM]⁺) cation and the tetrafluoroborate ([BF₄]⁻) anion.

The [AMIM]⁺ Cation: A Functionalized Imidazolium Core

The cation is the organic component that largely defines the IL's unique characteristics. It is composed of three key features:

-

Imidazolium Ring : A five-membered aromatic heterocycle containing two nitrogen atoms. This ring is the core of the cation's structure. The delocalized positive charge across the ring system contributes to its stability. The proton at the C(2) position (between the two nitrogen atoms) is notably acidic, making it a primary site for hydrogen bonding interactions with the anion.[7]

-

Methyl Group (-CH₃) : A simple alkyl group attached to one of the nitrogen atoms. It contributes to the cation's asymmetry, which helps to lower the melting point.

The [BF₄]⁻ Anion: A Stable Counterpart

The tetrafluoroborate anion is an inorganic, non-coordinating anion. Its tetrahedral geometry and the high electronegativity of the fluorine atoms result in a diffuse negative charge. This has several important consequences:

-

Stability : [BF₄]⁻ is hydrolytically and thermally stable, contributing to the overall robustness of the ionic liquid.[2]

-

Weak Coordination : It interacts weakly with the cation via electrostatic forces and hydrogen bonding, primarily with the acidic protons of the imidazolium ring.[9] This weak interaction prevents the formation of a stable crystal lattice, thus keeping the salt in a liquid state over a wide temperature range.

Caption: 2D structure of the [AMIM]⁺ cation and [BF₄]⁻ anion.

Part 3: Synthesis and Characterization

The synthesis of imidazolium-based ionic liquids is typically a robust and scalable process. For [AMIM][BF₄], a common and efficient methodology involves a two-step protocol: quaternization followed by anion metathesis (exchange).

Experimental Protocol: Synthesis of [AMIM][BF₄]

This protocol is a representative example and should be performed with appropriate safety precautions in a laboratory setting.

Step 1: Quaternization of 1-Methylimidazole

-

Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole (1.0 eq) with a suitable solvent like acetonitrile or toluene.

-

Reaction : Add allyl chloride (1.0-1.1 eq) dropwise to the stirred solution at room temperature.

-

Heating : Gently heat the mixture to reflux (typically 60-80°C) for 12-24 hours. The progress can be monitored by TLC or NMR.

Step 2: Anion Metathesis

-

Dissolution : Dissolve the crude [AMIM][Cl] (1.0 eq) in deionized water.

-

Anion Exchange : To this solution, add an aqueous solution of sodium tetrafluoroborate (NaBF₄) (1.0 eq) dropwise while stirring vigorously.[10] An alternative is to use tetrafluoroboric acid (HBF₄).

-

Separation : The formation of [AMIM][BF₄] and sodium chloride (NaCl) occurs. As [AMIM][BF₄] is often hydrophobic and denser than water, a biphasic system may form, allowing for separation via a separatory funnel.[10] The NaCl remains in the aqueous phase.

-

Purification : Wash the isolated [AMIM][BF₄] layer multiple times with small portions of deionized water to remove any remaining halide impurities.

-

Drying : Dry the final product under high vacuum at an elevated temperature (e.g., 70-80°C) to remove residual water and any volatile impurities. The final product is typically a colorless to pale yellow viscous liquid.

Caption: Electrostatic interaction between the [AMIM]⁺ and [BF₄]⁻ ions.

Conclusion

1-Allyl-3-methylimidazolium tetrafluoroborate is more than just a low-melting-point salt; it is a highly tunable material whose properties are directly encoded in its molecular structure. The combination of a functionalizable allyl group on an asymmetric imidazolium cation with a stable, weakly coordinating tetrafluoroborate anion yields a substance with low viscosity, high ionic conductivity, and significant thermal stability. [2]This detailed understanding of its chemical formula, structure, synthesis, and intermolecular interactions is fundamental for researchers aiming to leverage its unique properties in catalysis, organic synthesis, electrochemistry, and the development of advanced materials.

References

- 1-Allyl-3-methylimidazolium Tetrafluoroborate|[AMIM][BF4]. (n.d.). Benchchem.

- 1-Allyl-3-methyl-3-imidazolium Tetrafluoroborate 95.00% | CAS: 851606-63-8. (n.d.). AChemBlock.

- 1-Allyl-3-methylimidazolium tetrafluoroborate | C7H11BF4N2 | CID 87102010. (n.d.). PubChem.

- 1-Allyl-3-Methylimidazolium Tetrafluoroborate. (n.d.). MySkinRecipes.

- Ionic Liquid-Based Materials for Biomedical Applications. (2021). PMC - NIH.

- [Bmim]BF4 Ionic Liquid: A Novel Reaction Medium for the Synthesis of ??-Amino Alcohols. (n.d.). ResearchGate.

- Using hydrophilic ionic liquid, [bmim]BF4-ethylene glycol system as a novel media for the rapid synthesis of copper nanoparticles. (2012). PubMed.

- Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (n.d.). PMC - PubMed Central.

- 1-Allyl-3-methylimidazolium tetrafluoroborate. (n.d.). Oakwood Chemical.

- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2024). Current World Environment.

- 851606-63-8|1-Allyl-3-methylimidazolium tetrafluoroborate. (n.d.). BLD Pharm.

- Properties of 1-ethyl-3-methylimidazolium tetrafluoroborate mixtures. (n.d.). ResearchGate.

- Imidazole-Based Ionic Liquids with BF4 as the Counterion Perform Outstanding Abilities in both Inhibiting Clay Swelling and Lowing Water Cluster Size. (n.d.). NIH.

- Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. (n.d.). Arabian Journal of Chemistry.

- Vibrational spectra of imidazolium tetrafluoroborate ionic liquids. (n.d.). ResearchGate.

- Chemical structure of 1-butyl-3-methylimidazolium tetrafluoroborate... (n.d.). ResearchGate.

- TOFMS spectra of [EMIM][BF 4 ] vapor showing the appearance of MIM and... (n.d.). ResearchGate.

- Comparison of the local binding motifs in the imidazolium-based ionic liquids [EMIM][BF4] and [EMMIM][BF4] through cryogenic ion vibrational predissociation spectroscopy: Unraveling the roles of anharmonicity and intermolecular interactions. (2015). PubMed.

- BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. (n.d.). MDPI.

-

1-Allyl-3-methylimidazolium chloride, 97% | 65039-10-3. (n.d.). . Retrieved from

Sources

- 1. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 2. benchchem.com [benchchem.com]

- 3. 1-Allyl-3-methyl-3-imidazolium Tetrafluoroborate 95.00% | CAS: 851606-63-8 | AChemBlock [achemblock.com]

- 4. 1-Allyl-3-methylimidazolium tetrafluoroborate | C7H11BF4N2 | CID 87102010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Allyl-3-methylimidazolium tetrafluoroborate [oakwoodchemical.com]

- 6. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

- 7. Comparison of the local binding motifs in the imidazolium-based ionic liquids [EMIM][BF4] and [EMMIM][BF4] through cryogenic ion vibrational predissociation spectroscopy: Unraveling the roles of anharmonicity and intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Allyl-3-methylimidazolium chloride, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Synthesis pathway for 1-Allyl-3-methylimidazolium tetrafluoroborate

An In-Depth Technical Guide to the Synthesis of 1-Allyl-3-methylimidazolium Tetrafluoroborate ([AMIM][BF₄])

Introduction: The Significance of Functionalized Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature.[1] Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, wide liquid range, and tunable solvency—have established them as versatile compounds in modern chemistry.[1][2][3] These "designer solvents" can be tailored for specific applications by modifying their cationic and anionic components.

1-Allyl-3-methylimidazolium tetrafluoroborate, abbreviated as [AMIM][BF₄], is a prominent example of a functionalized ionic liquid. The presence of the allyl group on the imidazolium cation provides a reactive site for further chemical modifications, such as polymerization, which is not possible with simple alkyl-substituted imidazolium salts.[4] This feature, combined with the properties conferred by the tetrafluoroborate anion, makes [AMIM][BF₄] a valuable medium and catalyst in organic synthesis, a component in electrolytes for batteries and supercapacitors, and a subject of investigation for drug delivery systems.[4]

This guide provides a comprehensive, technically detailed pathway for the synthesis of 1-Allyl-3-methylimidazolium tetrafluoroborate, intended for researchers and scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and safe laboratory-scale preparation.

Synthesis Pathway: A Two-Step Approach

The synthesis of [AMIM][BF₄] is reliably achieved through a robust two-step process. This method ensures high purity and yield by first creating an intermediate halide salt, which is then converted to the final tetrafluoroborate product via an anion exchange reaction.

-

Step 1: Quaternization. This initial step involves the SN2 reaction between 1-methylimidazole and an allyl halide (typically allyl bromide or chloride) to form the 1-allyl-3-methylimidazolium halide intermediate. This reaction creates the core cationic structure of the desired ionic liquid.

-

Step 2: Anion Metathesis (Ion Exchange). The halide anion of the intermediate salt is replaced with a tetrafluoroborate anion. This is accomplished by reacting the 1-allyl-3-methylimidazolium halide with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄).[4] The choice of solvent and the relative solubilities of the reactant and product salts are critical for driving the reaction to completion.

This two-step approach is favored for its efficiency and the high purity of the resulting ionic liquid, provided that the purification steps are diligently followed to remove any residual starting materials or halide byproducts.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages in the synthesis of 1-Allyl-3-methylimidazolium tetrafluoroborate.

Caption: Workflow for the synthesis of [AMIM][BF₄].

Detailed Experimental Protocol

Safety Precautions: This synthesis involves handling volatile and corrosive chemicals. All steps must be performed in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and impervious gloves, is mandatory.[6][7]

Part 1: Synthesis of 1-Allyl-3-methylimidazolium Bromide ([AMIM][Br])

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 1-methylimidazole (0.1 mol, 8.21 g) with 100 mL of a suitable solvent such as acetonitrile or ethyl acetate.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering. Ethyl acetate can also be used and simplifies the workup as the product often precipitates out.

-

-

Reaction: Cool the flask in an ice bath. Slowly add allyl bromide (0.11 mol, 13.3 g) dropwise to the stirred solution over 30 minutes.

-

Causality: The reaction is exothermic. Slow, cooled addition prevents overheating and potential side reactions. A slight excess of the alkylating agent ensures the complete conversion of 1-methylimidazole.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The product will typically form as a viscous liquid or a white solid.

-

Isolation and Washing: If the product has precipitated, collect it by filtration. If it has formed a second liquid phase, decant the solvent. In either case, wash the crude product thoroughly with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.[8]

-

Causality: The ionic liquid product is immiscible with ethyl acetate, while the non-ionic starting materials are soluble. This washing step is crucial for initial purification.

-

-

Drying: Dry the resulting product under high vacuum at 60-70°C until a constant weight is achieved. This removes residual solvent and yields the pure intermediate, 1-allyl-3-methylimidazolium bromide.

Part 2: Synthesis of 1-Allyl-3-methylimidazolium Tetrafluoroborate ([AMIM][BF₄])

-

Reagent Preparation: Dissolve the dried 1-allyl-3-methylimidazolium bromide (0.09 mol) in 100 mL of acetone in a 250 mL round-bottom flask with magnetic stirring.[8]

-

Causality: Acetone is an excellent solvent for the bromide salt intermediate. The subsequent sodium bromide (NaBr) byproduct is poorly soluble in acetone, which causes it to precipitate, driving the reaction forward according to Le Châtelier's principle.

-

-

Anion Exchange: In a separate flask, dissolve sodium tetrafluoroborate (NaBF₄) (0.09 mol, 9.88 g) in a minimal amount of acetone. Add this solution to the stirred [AMIM][Br] solution. A white precipitate of NaBr should form almost immediately.

-

Causality: Using a stoichiometric amount of NaBF₄ ensures efficient anion exchange. The significant difference in solubility between NaBr and [AMIM][BF₄] in acetone is the key to the success of this metathesis reaction.

-

-

Reaction Completion: Allow the reaction mixture to stir at room temperature for 24-48 hours to ensure complete anion exchange.

-

Purification - Step 1 (Filtration): Remove the precipitated NaBr by filtration. A fine filter (e.g., Celite pad) may be necessary to remove all solid particles. Wash the solid with a small amount of acetone to recover any occluded product.

-

Purification - Step 2 (Solvent Removal): Combine the filtrate and washings. Remove the acetone using a rotary evaporator.

-

Purification - Step 3 (Final Washing & Drying): The resulting crude ionic liquid may still contain trace impurities. Dissolve it in a minimal amount of dichloromethane and wash with small portions of deionized water to remove any remaining water-soluble salts.[9] Finally, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under high vacuum at 70-80°C until a constant weight is achieved.[10]

-

Trustworthiness: The final product must be rigorously dried. Residual water or halides can significantly alter the physicochemical properties of the ionic liquid, including its viscosity, conductivity, and electrochemical window.[4]

-

Characterization and Quality Control

Verifying the identity and purity of the synthesized [AMIM][BF₄] is essential. The primary methods for characterization are spectroscopic.

| Property | Method | Expected Result |

| Identity | ¹H NMR, ¹³C NMR | Spectra should show characteristic peaks for the allyl and methyl protons and carbons on the imidazolium ring. The absence of peaks from starting materials confirms conversion. |

| Anion Confirmation | FTIR Spectroscopy | Presence of strong absorption bands characteristic of the B-F stretching in the BF₄⁻ anion, typically around 1000-1100 cm⁻¹.[8] |

| Purity (Halide Test) | AgNO₃ Test | A small sample dissolved in water should show no precipitate upon addition of aqueous silver nitrate (AgNO₃), confirming the absence of residual bromide ions. |

| Physical Appearance | Visual Inspection | Colorless to pale yellow, viscous liquid at room temperature.[9] |

Physicochemical Data and Safety Information

The following table summarizes key properties of 1-Allyl-3-methylimidazolium tetrafluoroborate.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₁BF₄N₂ | [4] |

| Molecular Weight | 209.98 g/mol | [4][11] |

| CAS Number | 851606-63-8 | [4] |

| Density | ~1.21 g/cm³ at 25°C | [4] |

| Viscosity | ~18 cP at 25°C | [4] |

| Melting Point | -20°C | [4] |

| Thermal Stability | Decomposition > 300°C | [4] |

Handling and Storage: [AMIM][BF₄] is considered harmful if swallowed or in contact with skin and can cause serious eye and skin irritation.[6] Always handle in a well-ventilated area.[5] Store in a tightly sealed container in a cool, dry place to prevent moisture absorption. In case of spills, absorb with an inert material and dispose of in accordance with local regulations.[6][12]

Conclusion

The synthesis of 1-Allyl-3-methylimidazolium tetrafluoroborate via a two-step quaternization and anion metathesis pathway is a reliable and scalable method for producing this versatile ionic liquid. Careful attention to the reaction conditions, choice of solvents, and rigorous purification are paramount to obtaining a high-purity product suitable for demanding research and development applications. The functional allyl group provides a platform for creating advanced materials, ensuring that [AMIM][BF₄] will remain a compound of significant interest to the scientific community.

References

-

1-Allyl-3-methylimidazolium tetrafluoroborate. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. Hampton Research. [Link]

-

Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. [Link]

-

Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. CORE. [Link]

-

The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals. Queen's University Belfast. [Link]

-

Scheme 1. Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs. ResearchGate. [Link]

-

IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRADATION OF WASTE POLYAMIDE (NYLON-6). Journal of Advanced Scientific Research. [Link]

-

PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses. [Link]

-

The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry. [Link]

- Preparation and purification of ionic liquids and precursors.

-

The Rise of Ionic Liquids: Focus on 1-Ethyl-3-methylimidazolium Tetrafluoroborate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. National Institutes of Health (NIH). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sciensage.info [sciensage.info]

- 3. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. hamptonresearch.com [hamptonresearch.com]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-Allyl-3-methylimidazolium Tetrafluoroborate

This guide provides a comprehensive overview of 1-Allyl-3-methylimidazolium tetrafluoroborate, an ionic liquid with significant potential for researchers, scientists, and professionals in drug development.

Chemical Identity and Descriptors

1-Allyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [AMIM][BF4], is a versatile ionic liquid. Its key identifiers are summarized below for precise identification and database referencing.

| Identifier | Value |

| CAS Number | 851606-63-8[1][2] |

| PubChem CID | 87102010[3] |

| IUPAC Name | 1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate[1][3] |

| Molecular Formula | C7H11BF4N2[1][2] |

| Molecular Weight | 209.98 g/mol [1][2] |

| InChI | InChI=1S/C7H11N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1[1][3] |

| InChIKey | RGPHDVUJHZMMLN-UHFFFAOYSA-N[1] |

| Canonical SMILES | C[N+]1=CN(CC=C)C=C1.F(F)F[2] |

| Synonyms | 1-Allyl-3-methyl-3-imidazolium Tetrafluoroborate, 1-propylene-3-methylimidazolium tetrafluoroborate[2][3] |

Physicochemical Properties

The distinct characteristics of 1-Allyl-3-methylimidazolium tetrafluoroborate make it a substance of interest in various scientific fields.

| Property | Value |

| Appearance | Colorless to pale yellow, viscous liquid |

| Melting Point | -20°C[1] |

| Density | 1.11–1.49 g/cm³ (temperature dependent)[1] |

| Viscosity | 18 cP at 25°C[1] |

| Ionic Conductivity | 8.87–17.0 mS/cm at 30°C[1] |

| Thermal Stability | Decomposition temperature typically above 300°C[1] |

Synthesis Protocol

The synthesis of 1-Allyl-3-methylimidazolium tetrafluoroborate is typically a two-step process involving quaternization followed by anion exchange.[1]

Step 1: Quaternization of 1-methylimidazole

This initial step involves the reaction of 1-methylimidazole with an allyl halide, such as allyl bromide, to form the 1-allyl-3-methylimidazolium bromide precursor.

Step 2: Anion Exchange

The subsequent step is a metathesis reaction where the bromide salt is treated with a tetrafluoroborate salt, commonly sodium tetrafluoroborate, to yield the final product.[1] Purification is crucial and often involves washing with solvents like ethyl acetate and vacuum drying to eliminate residual halides.[1]

Caption: Synthesis workflow for 1-Allyl-3-methylimidazolium tetrafluoroborate.

Applications in Research and Development

The unique properties of 1-Allyl-3-methylimidazolium tetrafluoroborate have led to its use in a variety of applications.

Organic Synthesis

This ionic liquid is a versatile solvent and catalyst in several organic reactions, including:

-

Alkylation and Acylation: It serves as an effective medium, often leading to improved yields and selectivity.[1]

-

Polymerization: Its use in polymer synthesis can help in controlling molecular weight and polydispersity.[1]

Electrochemistry

With its high ionic conductivity and wide electrochemical window, it is a valuable component in electrolytes for batteries and supercapacitors. The allyl group can enhance performance over a broader temperature range compared to its saturated alkyl counterparts.[1]

Drug Delivery and Biological Activity

Ionic liquids like this one are being investigated for their potential in drug delivery.[1] Their ability to solubilize hydrophobic drugs could improve bioavailability.[1] Some studies have also explored its antibacterial properties and effects on cell viability, indicating potential applications in cancer therapy.[1]

Caption: Key application areas of 1-Allyl-3-methylimidazolium tetrafluoroborate.

Safety and Handling

While specific safety data for 1-Allyl-3-methylimidazolium tetrafluoroborate is not extensively detailed in the provided search results, general safety precautions for similar ionic liquids should be followed. It is important to handle this chemical with care in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. Avoid contact with skin and eyes. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

References

- 1-Allyl-3-methylimidazolium Tetrafluoroborate|[AMIM][BF4] - Benchchem. (n.d.).

- 1-Allyl-3-methyl-3-imidazolium Tetrafluoroborate 95.00% | CAS: 851606-63-8 | AChemBlock. (n.d.).

-

1-Allyl-3-methylimidazolium tetrafluoroborate | C7H11BF4N2 | CID 87102010 - PubChem. (n.d.). Retrieved January 4, 2024, from [Link]

Sources

[AMIM][BF4] molecular weight and density

An In-Depth Technical Guide to the Physicochemical Properties of 1-Allyl-3-methylimidazolium Tetrafluoroborate ([AMIM][BF₄]): Molecular Weight and Density

Introduction

1-Allyl-3-methylimidazolium tetrafluoroborate, designated as [AMIM][BF₄], is an allyl-functionalized imidazolium ionic liquid (IL) that has garnered significant attention across diverse scientific fields. Ionic liquids are a class of salts with melting points below 100°C, and they are prized for their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1][2][3][4] The presence of the allyl group on the imidazolium cation of [AMIM][BF₄] imparts specific functionalities, enhancing its performance in applications ranging from organic synthesis and catalysis to advanced electrochemical systems like batteries and supercapacitors.[5][6]

For researchers, scientists, and drug development professionals, a precise understanding of the core physicochemical properties of [AMIM][BF₄] is not merely academic; it is a prerequisite for reproducible and scalable success. Molecular weight governs the stoichiometry of reactions and the preparation of solutions, while density is critical for fluid handling, reaction engineering, and understanding molecular packing. This guide provides a detailed technical overview of the molecular weight and density of [AMIM][BF₄], grounded in authoritative data and field-proven experimental insights.

Part 1: Core Molecular Properties of [AMIM][BF₄]

A foundational understanding of [AMIM][BF₄] begins with its molecular identity, which dictates its behavior and interactions.

Molecular Structure and Composition

[AMIM][BF₄] is composed of a 1-allyl-3-methylimidazolium cation ([AMIM]⁺) and a tetrafluoroborate anion ([BF₄]⁻). The cation features a five-membered imidazolium ring substituted with a methyl group and an allyl group, the latter of which provides a site for further functionalization or polymerization. The tetrafluoroborate anion is a common, relatively small, and electrochemically stable counter-ion.[5]

-

Component Ions: 1-Allyl-3-methylimidazolium ([C₇H₁₁N₂]⁺) and Tetrafluoroborate ([BF₄]⁻)[7]

Molecular Weight and Key Identifiers

The molecular weight is a fundamental constant essential for all quantitative work. It is calculated from the molecular formula and is critical for preparing solutions of specific molarity, determining reaction stoichiometry, and performing analytical characterization. The accepted molecular weight and other key identifiers for [AMIM][BF₄] are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 209.98 g/mol | [5][7][8][9] |

| CAS Number | 851606-63-8 | [5][8][9] |

| IUPAC Name | 1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate | [5][7] |

Part 2: Density of [AMIM][BF₄]: A Critical Physicochemical Parameter

Density (ρ) is an intensive property that reflects the mass of a substance per unit volume. For an ionic liquid, it is a critical parameter for process design, fluid dynamics modeling, and assessing purity.

The Significance of Density in Ionic Liquid Applications

The density of [AMIM][BF₄] is not a static value; it is influenced by temperature, pressure, and the presence of impurities. Understanding its density is crucial for:

-

Reaction Engineering: Calculating reactor volumes and flow rates for industrial-scale synthesis.

-

Electrochemical Applications: Designing electrochemical cells where the volume and mass of the electrolyte are key design parameters.[2]

-

Purity Assessment: Deviations from reference density values can indicate the presence of contaminants such as water or residual halide salts from synthesis, which can drastically alter the IL's performance.[5]

-

Drug Delivery Systems: Formulating drug delivery vehicles where precise loading and volume calculations are necessary.[5]

Reported Density Values

The density of [AMIM][BF₄] is temperature-dependent, decreasing as temperature increases due to thermal expansion. This relationship is a key characteristic of its physical behavior.

| Property | Value | Conditions | Source(s) |

| Density (ρ) | 1.11–1.49 g/cm³ | Temperature-dependent range | [5] |

Note: For comparison, the density of a similar ionic liquid, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]), is reported as 1.294 g/mL at 25 °C.[10]

The density of imidazolium-based ionic liquids is a function of both the cation and anion structure. The way these ions pack together determines the overall density. Factors like the length of the alkyl chain on the cation can influence this packing efficiency.[11]

Experimental Protocol for Density Determination

Accurate and reproducible density measurements are vital. The following protocol outlines a self-validating system for determining the density of [AMIM][BF₄] using a modern oscillating U-tube densitometer, a standard and highly precise method.

Methodology: Oscillating U-Tube Densitometry

-

Sample Preparation (The Causality of Purity):

-

Step 1.1: Dry the [AMIM][BF₄] sample under high vacuum (e.g., <1 mbar) at a moderate temperature (e.g., 70-80°C) for at least 24 hours.

-

Expertise & Experience: Ionic liquids are often hygroscopic. Water is significantly less dense than [AMIM][BF₄] and its presence will artificially lower the measured density. Halide impurities from synthesis can increase density. This rigorous drying step is the single most critical factor for obtaining an accurate measurement that reflects the true property of the IL itself.

-

-

Instrument Calibration (Establishing a Trustworthy Baseline):

-

Step 2.1: Set the densitometer to the desired measurement temperature (e.g., 25.00 ± 0.01°C). Allow the instrument to fully equilibrate.

-

Step 2.2: Perform a two-point calibration. First, measure the density of dry air. Second, measure the density of a known standard, typically ultrapure, degassed water.

-

Trustworthiness: Calibrating with two standards of well-known densities under the exact experimental conditions ensures the instrument's response is linear and accurate. This self-validating check confirms the system is performing correctly before the sample of interest is even introduced.

-

-

Sample Measurement:

-

Step 3.1: Inject the dried, cooled [AMIM][BF₄] sample into the measurement cell, ensuring no air bubbles are present. Air bubbles will cause significant errors in the oscillation period and result in a falsely low density reading.

-

Step 3.2: Allow the sample to thermally equilibrate within the cell until the density reading is stable. This may take several minutes.

-

Step 3.3: Record the density measurement. Perform at least three independent measurements, cleaning and drying the cell between each injection, to ensure reproducibility.

-

-

Data Analysis:

-

Step 4.1: Calculate the mean and standard deviation of the replicate measurements. A low standard deviation provides confidence in the precision of the result.

-

Caption: Workflow for the experimental determination of [AMIM][BF₄] density.

Part 3: Synthesis and Purity Considerations

The measured physical properties of an ionic liquid are inextricably linked to its synthesis and purity.

Typical Synthesis Pathway

The industrial and laboratory synthesis of [AMIM][BF₄] is typically a two-step process.[5]

-

Quaternization: 1-methylimidazole is reacted with an allyl halide (e.g., allyl chloride or bromide) to form the 1-allyl-3-methylimidazolium halide salt ([AMIM][Cl] or [AMIM][Br]).

-

Anion Metathesis (Ion Exchange): The resulting halide salt is then reacted with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄).[12] This causes the halide and tetrafluoroborate anions to exchange, yielding the desired [AMIM][BF₄] product and a sodium halide byproduct, which can be removed.

Caption: A simplified two-step synthesis pathway for [AMIM][BF₄].

This synthesis route underscores why impurities are a major concern. Incomplete anion exchange or inadequate removal of the sodium halide byproduct can leave residual halides in the final product, altering its physical properties.

Conclusion

The molecular weight of 1-allyl-3-methylimidazolium tetrafluoroborate ([AMIM][BF₄]) is a defined constant of 209.98 g/mol . Its density is an experimentally determined, temperature-dependent property reported in the range of 1.11–1.49 g/cm³ . For any application, from fundamental research to drug development, the use of these values must be coupled with an experimental understanding of the material's purity. The protocols and causal explanations provided in this guide emphasize that rigorous sample preparation and validated measurement techniques are paramount to achieving reliable and reproducible scientific outcomes. The structural and chemical identity of [AMIM][BF₄] provides a versatile platform, but its utility is only fully realized through precise physicochemical characterization.

References

-

1-Allyl-3-methylimidazolium tetrafluoroborate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Synthesis and Properties of Ionic Liquids:Imidazolium Tetrafluoroborates with Unsaturated Side Chains. (2009). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Density, Surface Tension, and Refractive Index of Ionic Liquids Homologue of 1-Alkyl-3-methylimidazolium Tetrafluoroborate [Cnmim][BF4] (n = 2,3,4,5,6). (2010). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Scheme 1. Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Chikte, P. P., et al. (2021). IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRADATION OF WASTE NYLON-6. Journal of Advanced Scientific Research. Retrieved January 8, 2026, from [Link]

-

1-Allyl-3-methylimidazolium tetrafluoroborate. (n.d.). Oakwood Chemical. Retrieved January 8, 2026, from [Link]

-

1-Ethyl-3-methylimidazolium tetrafluoroborate, ≥98% (HPLC). (n.d.). Ottokemi. Retrieved January 8, 2026, from [Link]

-

1-Butyl-3-methylimidazolium tetrafluoroborate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

The Rise of Ionic Liquids: Focus on 1-Ethyl-3-methylimidazolium Tetrafluoroborate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

Gahlot, S., et al. (2021). BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. MDPI. Retrieved January 8, 2026, from [Link]

-

Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. (2013). National Institutes of Health (NIH). Retrieved January 8, 2026, from [Link]

-

Exploring the Synthesis and Applications of Ionic Liquids: A Focus on BMIM-BF4. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2021). Current World Environment. Retrieved January 8, 2026, from [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Allyl-3-methyl-3-imidazolium Tetrafluoroborate 95.00% | CAS: 851606-63-8 | AChemBlock [achemblock.com]

- 9. 1-Allyl-3-methylimidazolium tetrafluoroborate [oakwoodchemical.com]

- 10. 1-Ethyl-3-methylimidazolium tetrafluoroborate, ≥98% (HPLC) 143314-16-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Navigating the Thermal Landscape of 1-Allyl-3-methylimidazolium Tetrafluoroborate: An In-depth Technical Guide

Foreword: The Criticality of Thermal Stability in Ionic Liquid Applications

Welcome to a detailed exploration of the thermal stability of 1-Allyl-3-methylimidazolium tetrafluoroborate, hereafter referred to as [AMIM][BF4]. As ionic liquids (ILs) continue to permeate diverse fields—from advanced drug delivery systems and catalytic processes to electrochemical applications—a profound understanding of their operational limits is paramount. Thermal stability is not merely a data point; it is a critical parameter that dictates the viability, safety, and efficiency of any application involving these novel materials. For researchers, scientists, and drug development professionals, a comprehensive grasp of an IL's behavior under thermal stress is foundational to innovation and successful implementation. This guide is structured to provide not just data, but a causal understanding of the experimental choices and a self-validating framework for the thermal analysis of [AMIM][BF4].

Introduction to 1-Allyl-3-methylimidazolium Tetrafluoroborate ([AMIM][BF4])

[AMIM][BF4] is a member of the imidazolium-based ionic liquid family, a class of compounds that has garnered significant attention for its unique physicochemical properties. The structure of [AMIM][BF4] features a 1-allyl-3-methylimidazolium cation and a tetrafluoroborate anion. The presence of the allyl group (CH₂=CH-CH₂-) on the imidazolium ring is a key structural motif, introducing a site of unsaturation that can influence its chemical reactivity and, consequently, its thermal degradation pathways. The tetrafluoroborate anion is known for its relative thermal stability and is a common choice in the synthesis of various ionic liquids.

The thermal stability of an ionic liquid is a complex interplay between the inherent strengths of the covalent bonds within the cation and anion, and the ionic interactions between them. Generally, for imidazolium-based ILs, the anion plays a predominant role in determining the overall thermal stability.[1] However, the structure of the cation, including the nature of its alkyl or functionalized side chains, also exerts a significant influence.

Core Principles of Thermal Stability Analysis

To rigorously assess the thermal stability of [AMIM][BF4], two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information, painting a comprehensive picture of how the material behaves as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[2][3] This technique is the cornerstone for determining the decomposition temperature of a material. Key parameters obtained from a TGA curve include:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins. It is typically determined as the intersection of the baseline and the tangent of the decomposition curve.[1]

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum. This is identified from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is used to identify thermal transitions such as melting, crystallization, and glass transitions. For thermal stability analysis, DSC can reveal endothermic or exothermic events associated with decomposition.

Experimental Protocols for Thermal Analysis of [AMIM][BF4]

A robust and reproducible thermal analysis workflow is crucial for obtaining reliable data. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Sample Preparation and Handling

Ionic liquids can be hygroscopic, and the presence of water can significantly impact their thermal stability. Therefore, proper sample handling is critical.

Protocol:

-

Drying: Prior to analysis, dry the [AMIM][BF4] sample under high vacuum (e.g., < 1 mbar) at a moderate temperature (e.g., 60-80 °C) for at least 24 hours to remove any absorbed water or volatile impurities.

-

Inert Atmosphere: Handle the dried sample in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon) to prevent moisture reabsorption.

-

Sample Mass: For TGA, use a consistent sample mass, typically in the range of 5-10 mg. For DSC, a smaller sample size of 2-5 mg is often sufficient.

Thermogravimetric Analysis (TGA) Workflow

Instrumentation: A calibrated thermogravimetric analyzer is required.

Protocol:

-

Crucible Selection: Use an inert crucible, such as alumina or platinum.

-

Atmosphere: Perform the analysis under a continuous flow of high-purity nitrogen (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600 °C). A consistent heating rate is crucial for comparing results across different studies.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Calculate the first derivative of the mass loss curve to obtain the DTG curve.

-

Determine the T_onset and T_peak from the TGA and DTG curves, respectively.

-

Differential Scanning Calorimetry (DSC) Workflow

Instrumentation: A calibrated differential scanning calorimeter is required.

Protocol:

-

Crucible Selection: Use hermetically sealed aluminum pans to prevent any volatilization before decomposition.

-

Atmosphere: Maintain an inert atmosphere with a nitrogen purge.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., -80 °C) to observe any low-temperature phase transitions.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature just below the onset of decomposition determined by TGA.

-

Cool the sample back to the starting temperature.

-

Perform a second heating cycle to observe the thermal history-independent transitions.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and quantify any endothermic or exothermic peaks corresponding to phase transitions or decomposition.

-

Visualization of Experimental Workflow

To illustrate the logical flow of the thermal analysis process, the following diagram is provided.

Factors Influencing Thermal Stability

Several factors can influence the measured thermal stability of [AMIM][BF4]:

-

Purity of the Ionic Liquid: Impurities, particularly water and halide ions from the synthesis process, can significantly lower the decomposition temperature.

-

Experimental Conditions:

-

Heating Rate: Higher heating rates in TGA can lead to an apparent increase in the onset decomposition temperature. [4] * Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to an inert atmosphere.

-

-

Cation and Anion Structure: As previously mentioned, the nature of the cation's side chains and the type of anion are fundamental determinants of thermal stability.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for the thermal stability analysis of 1-Allyl-3-methylimidazolium tetrafluoroborate. While a definitive experimental dataset for [AMIM][BF4] is pending in the scientific literature, the principles, protocols, and mechanistic insights presented here, drawn from analogous compounds, offer a robust starting point for researchers. The presence of the allyl group suggests potentially unique decomposition pathways that warrant further investigation, ideally through techniques such as TGA coupled with mass spectrometry (TGA-MS) to identify the evolved gaseous products. As the applications of [AMIM][BF4] continue to be explored, a thorough and precise understanding of its thermal behavior will be indispensable for its safe and effective implementation.

References

-

Feng, Y., et al. (2010). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. ResearchGate. [Link]

-

Taylor, A. W., et al. (2015). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to Inform In Situ Analysis. White Rose Research Online. [Link]

-

Knorr, M., & Schmidt, P. (2020). Reactivity of Ionic Liquids: Studies on Thermal Decomposition Behavior of 1-Butyl-3-methylimidazolium Tetrafluoroborate. OPUS FAU. [Link]

-

Emel'yanenko, V. N., et al. (2018). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. National Institutes of Health. [Link]

-

Knorr, M., & Schmidt, P. (2020). Reactivity of Ionic Liquids: Reductive Effect of [C4C1im]BF4 to Form Particles of Red Amorphous Selenium and Bi2Se3 from Oxide Precursors. ResearchGate. [Link]

-

Hao, L., et al. (2011). Thermal decomposition of allyl-imidazolium-based ionic liquid studied by TGA–MS analysis and DFT calculations. ResearchGate. [Link]

-

Verde, J., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER). [Link]

-

Penn State Materials Research Institute. (n.d.). Thermal Analysis. Penn State University. [Link]

-

Shalu, et al. (2021). Ionic Liquid 1-Ethyl-3-Methylimidazolium Tetrafluoroborate as Greener Solvent for Degradation of Waste Plastic into its Monomer. Journal of Advanced Scientific Research. [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

-

Parajó, J. J., et al. (2012). Thermal Analysis and Heat Capacities of 1-Alkyl-3-methylimidazolium Ionic Liquids with NTf2–, TFO–, and DCA– Anions. ResearchGate. [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. [Link]

Sources

An In-depth Technical Guide to the Ionic Conductivity of Pure 1-allyl-3-methylimidazolium tetrafluoroborate ([AMIM][BF4])

This guide provides a comprehensive technical overview of the ionic conductivity of the pure ionic liquid, 1-allyl-3-methylimidazolium tetrafluoroborate ([AMIM][BF4]). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the electrochemical properties of this promising material. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide a framework for obtaining reliable and reproducible data.

Introduction: The Significance of Ionic Conductivity in [AMIM][BF4]

Ionic liquids (ILs) are a unique class of salts that are liquid at or near room temperature.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive for a wide range of applications, including as electrolytes in electrochemical devices, solvents in organic synthesis, and as novel drug delivery systems.[1][2] The 1-allyl-3-methylimidazolium ([AMIM]+) cation is of particular interest due to the presence of the allyl group, which can be functionalized or polymerized, offering a pathway to novel materials. Paired with the tetrafluoroborate ([BF4]-) anion, it forms a water- and air-stable ionic liquid.

The ionic conductivity (σ) is a fundamental property of [AMIM][BF4] that dictates its performance in many applications. It is a measure of the material's ability to conduct an electric current via the movement of its constituent ions. A high ionic conductivity is often a prerequisite for efficient electrochemical devices. This guide will delve into the critical aspects of measuring and understanding the ionic conductivity of pure [AMIM][BF4].

Synthesis and Purification of [AMIM][BF4]: A Foundation for Accurate Measurement

The purity of an ionic liquid has a profound impact on its physicochemical properties, including its ionic conductivity. Trace impurities, such as water, halides, and organic starting materials, can significantly alter the measured conductivity values. Therefore, a robust synthesis and purification protocol is the first and most critical step in obtaining reliable data.

Two-Step Synthesis Protocol

The synthesis of [AMIM][BF4] is typically a two-step process:

-

Quaternization: The first step involves the synthesis of the intermediate salt, 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), by reacting 1-methylimidazole with allyl chloride. This reaction is typically carried out in a suitable solvent, such as acetonitrile, under reflux for several hours.

-

Anion Exchange: The second step is a metathesis reaction where the chloride anion of [AMIM]Cl is exchanged for the tetrafluoroborate anion. This is achieved by reacting [AMIM]Cl with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or ammonium tetrafluoroborate (NH4BF4), in a solvent like acetone or methanol.[3] The desired product, [AMIM][BF4], remains in the organic phase, while the byproduct, sodium chloride or ammonium chloride, precipitates out and can be removed by filtration.[3][4]

Rigorous Purification Workflow

After synthesis, the crude [AMIM][BF4] must be purified to remove any remaining impurities.

Caption: Synthesis and purification workflow for high-purity [AMIM][BF4].

Detailed Purification Steps:

-

Solvent Extraction: The crude ionic liquid is washed multiple times with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted organic starting materials.[4] Subsequently, a liquid-liquid extraction with water can be employed to remove water-soluble impurities.[5]

-

Activated Carbon Treatment: To remove colored impurities, the ionic liquid is stirred with activated carbon for several hours, followed by filtration.

-

Drying under High Vacuum: Water is a common and detrimental impurity in ionic liquids. The purified [AMIM][BF4] is dried under high vacuum at an elevated temperature (typically 70-80 °C) for an extended period (24-48 hours) to reduce the water content to a minimum (ideally <100 ppm).[4] The purity of the final product should be confirmed using techniques like 1H NMR and 13C NMR spectroscopy.[6]

Experimental Measurement of Ionic Conductivity: A Step-by-Step Protocol using Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is the gold standard for measuring the ionic conductivity of electrolytes.[7] It involves applying a small amplitude alternating current (AC) voltage over a wide range of frequencies and measuring the resulting current.[8] This allows for the separation of the bulk resistance of the electrolyte from other contributions, such as electrode polarization and double-layer capacitance.[2]

Experimental Setup

A typical setup for measuring the ionic conductivity of [AMIM][BF4] consists of:

-

Impedance Analyzer/Potentiostat: An instrument capable of applying an AC voltage and measuring the complex impedance.

-

Conductivity Cell: A two-electrode cell with a well-defined geometry. The electrodes are typically made of an inert material like platinum or stainless steel. The cell constant (the ratio of the distance between the electrodes to their area) must be accurately known or determined using a standard solution of known conductivity (e.g., a KCl solution).

-

Temperature Control System: A cryostat or oven to precisely control the temperature of the conductivity cell, as ionic conductivity is highly temperature-dependent.

Measurement Protocol

-

Cell Calibration: If the cell constant is not known, it must be determined by measuring the impedance of a standard KCl solution of known conductivity at a specific temperature.

-

Sample Loading: The conductivity cell is thoroughly cleaned and dried before being filled with the pure, dry [AMIM][BF4] in a controlled atmosphere (e.g., a glovebox) to prevent moisture absorption.

-

Temperature Equilibration: The cell is placed in the temperature control system and allowed to equilibrate at the desired temperature for a sufficient amount of time (e.g., 30 minutes) to ensure thermal stability.[9]

-

EIS Measurement: An EIS measurement is performed over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).[10]

-

Data Analysis: The resulting impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance). For a simple ionic conductor, the plot will show a semicircle at high frequencies and a straight line at low frequencies. The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the high-frequency semicircle with the real axis.[10]

-

Conductivity Calculation: The ionic conductivity (σ) is then calculated using the following equation:

σ = L / (Rb * A)

where:

-

L is the distance between the electrodes.

-

A is the area of the electrodes.

-

The ratio L/A is the cell constant.

-

-

Temperature Sweep: The process is repeated at different temperatures to obtain the temperature-dependent ionic conductivity.

Caption: Experimental workflow for ionic conductivity measurement using EIS.

Results and Discussion: Temperature Dependence and the Vogel-Tammann-Fulcher (VTF) Model

The ionic conductivity of [AMIM][BF4], like other ionic liquids, is expected to increase with increasing temperature. This is because the viscosity of the ionic liquid decreases at higher temperatures, leading to increased ion mobility. The relationship between ionic conductivity and temperature for many ionic liquids can be described by the empirical Vogel-Tammann-Fulcher (VTF) equation.[9][11][12][13][14]

σ(T) = σ₀ * exp[-B / (T - T₀)]

where:

-

σ(T) is the ionic conductivity at temperature T.

-

σ₀ is the pre-exponential factor, related to the limiting conductivity at infinite temperature.

-

B is a parameter related to the activation energy for conduction.

-

T₀ is the Vogel temperature, or the ideal glass transition temperature.

By fitting the experimentally determined conductivity data to the VTF equation, these parameters can be extracted, providing valuable insights into the ion transport mechanism.

Expected Ionic Conductivity of Pure [AMIM][BF4]

| Ionic Liquid | Temperature (°C) | Ionic Conductivity (mS/cm) |

| [EMIM][BF4] | 25 | 14.1 |

| [BMIM][BF4] | 25 | ~3 |

| Est. [AMIM][BF4] | 25 | ~5-10 |

Note: The estimated value for [AMIM][BF4] is based on the trend that shorter alkyl chains on the imidazolium cation generally lead to higher conductivity due to lower viscosity. The allyl group is similar in size to an ethyl or propyl group. The provided values for [EMIM][BF4] and [BMIM][BF4] are from the literature.[1][15]

Conclusion

This in-depth technical guide has outlined the critical considerations for determining the ionic conductivity of pure [AMIM][BF4]. From the foundational importance of synthesis and purification to the detailed experimental protocol for Electrochemical Impedance Spectroscopy and the theoretical framework for data analysis, this document provides a comprehensive roadmap for researchers. Accurate and reproducible ionic conductivity data is essential for the rational design and application of [AMIM][BF4] in advanced technologies. By following the principles and methodologies described herein, scientists can ensure the integrity of their measurements and contribute to a deeper understanding of this versatile ionic liquid.

References

-

The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. Journal of Chemical & Engineering Data. [Link]

-

The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. American Chemical Society. [Link]

-

Developing Machine Learning Models for Ionic Conductivity of Imidazolium-Based Ionic Liquids. ChemRxiv. [Link]

-

Vogel-Fulcher-Tammann equation (η = A·exp·(B·(T − T 0 ) −1 )) parameters derived from measurement data for imidazole compounds. ResearchGate. [Link]

-

Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. Frontiers in Chemistry. [Link]

-

Impedance Spectroscopy on Electrode | Ionic Liquid Interfaces. ResearchGate. [Link]

-

Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. [Link]

-

The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. [Link]

-

The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. Royal Society of Chemistry. [Link]

-

Ionic conductivities of 1-ethyl-3-methylimidazolium-OCN ionic liquid. ResearchGate. [Link]

-

ChemInform Abstract: [Omim][BF4], a Green and Recyclable Ionic Liquid Medium for the One-Pot Chemoselective Synthesis of Benzoxazinones. ResearchGate. [Link]

-

BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. MDPI. [Link]

-

How To Calculate Ionic Conductivity From Impedance Spectroscopy?. YouTube. [Link]

- Purifing methode for ionic liquid emi-bf_4.

-

Theoretical investigation of the density and the heat capacity of [EMIM][BF 4 ] and its MWCNTs ionanofluids: Effect of temperature and MWCNTs concentration. ResearchGate. [Link]

-

Modeling the Temperature Dependent Material Dispersion of Imidazolium Based Ionic Liquids in the VIS-NIR. arXiv. [Link]

-

How can we measure Ionic Conductivity using Impedance Spectra?. ResearchGate. [Link]

-

Toward Standardization of Electrochemical Impedance Spectroscopy Studies of Li-Ion Conductive Ceramics. Chemistry of Materials. [Link]

-

Interplay Between Structure and Conductivity in 1-Ethyl-3-methylimidazolium tetrafluoroborate/(δ-MgCl2)f Electrolytes for Magnesium Batteries. ResearchGate. [Link]

-

Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate. ResearchGate. [Link]

-

Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry. [Link]

-